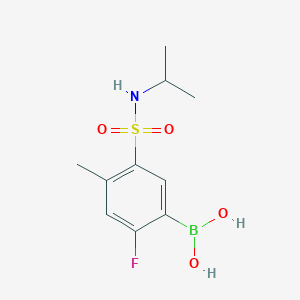
1-Hydroxypyrene-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxypyrene-D-Glucuronide is a glucuronide conjugate of 1-hydroxypyrene, a metabolite of pyrene. Pyrene is a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment as a result of incomplete combustion of organic materials. This compound is a sensitive and reliable biomarker for assessing exposure to PAHs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hydroxypyrene-D-Glucuronide can be synthesized through the glucuronidation of 1-hydroxypyrene. This process involves the enzymatic conjugation of 1-hydroxypyrene with glucuronic acid, typically catalyzed by UDP-glucuronosyltransferase enzymes. The reaction conditions often include the presence of cofactors such as UDP-glucuronic acid and appropriate buffer systems to maintain the pH .
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions using recombinant UDP-glucuronosyltransferase enzymes. The process is optimized for high yield and purity, with subsequent purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxypyrene-D-Glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved to release 1-hydroxypyrene. This reaction can be catalyzed by β-glucuronidase enzymes .
Common Reagents and Conditions:
Hydrolysis: β-glucuronidase enzyme, buffer systems (e.g., phosphate buffer), and optimal temperature conditions (37°C).
Oxidation and Reduction: While this compound itself is not typically involved in oxidation or reduction reactions, its precursor, 1-hydroxypyrene, can undergo such reactions under specific conditions.
Major Products:
Hydrolysis: 1-Hydroxypyrene and glucuronic acid.
Aplicaciones Científicas De Investigación
1-Hydroxypyrene-D-Glucuronide is extensively used in scientific research as a biomarker for PAH exposure. Its applications span various fields:
Mecanismo De Acción
1-Hydroxypyrene-D-Glucuronide exerts its effects through its role as a detoxification product of 1-hydroxypyrene. The glucuronidation process enhances the solubility of 1-hydroxypyrene, facilitating its excretion from the body. The molecular targets involved include UDP-glucuronosyltransferase enzymes, which catalyze the conjugation reaction, and β-glucuronidase enzymes, which can hydrolyze the glucuronide conjugate .
Comparación Con Compuestos Similares
1-Hydroxypyrene Sulfate: Another metabolite of 1-hydroxypyrene, conjugated with sulfate instead of glucuronic acid.
1-Hydroxypyrene: The parent compound, which can undergo various phase II metabolic reactions, including glucuronidation and sulfation.
Uniqueness: 1-Hydroxypyrene-D-Glucuronide is unique due to its high sensitivity and reliability as a biomarker for PAH exposure. Its glucuronide conjugate form enhances its solubility and excretion, making it a preferred choice for biomonitoring studies .
Propiedades
Fórmula molecular |
C22H18O7 |
|---|---|
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
(3S,5S,6S)-3,4,5-trihydroxy-6-pyren-1-yloxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H18O7/c23-17-18(24)20(21(26)27)29-22(19(17)25)28-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17-20,22-25H,(H,26,27)/t17?,18-,19-,20?,22+/m0/s1 |
Clave InChI |
BUCREAQPYGLZLI-OCNWEEMUSA-N |
SMILES isomérico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)O[C@H]5[C@H](C([C@@H](C(O5)C(=O)O)O)O)O |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


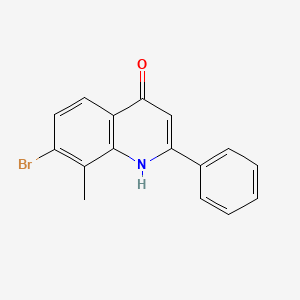
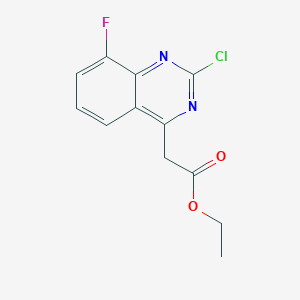


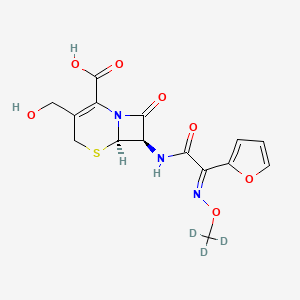

![(4-Benzyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone](/img/structure/B15340511.png)
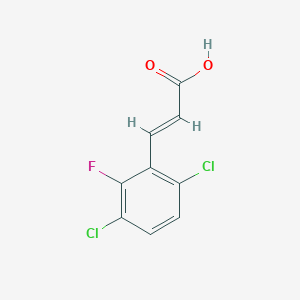
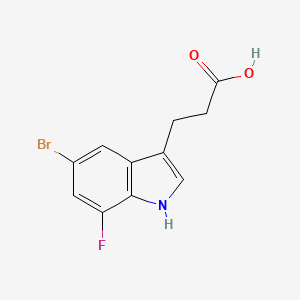
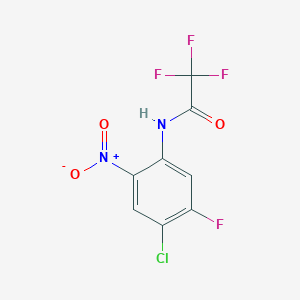
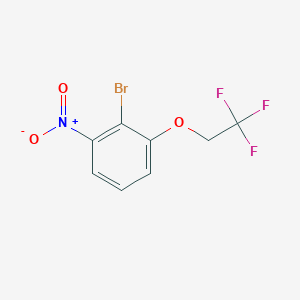
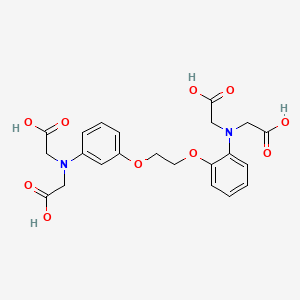
![Ethyl 3-[Boc(methyl)amino]-2,2-difluoropropanoate](/img/structure/B15340558.png)
